Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside
Overview
Description
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside: is a derivative of mannose, a type of sugar molecule. This compound is known for its significant role in biomedical research, particularly in the study of glycosylation processes and carbohydrate metabolism . By mimicking the structure of specific sugar molecules found on cell surfaces, it has become a crucial tool in various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside typically involves the acetylation of methyl mannopyranoside. The process includes the following steps:
Starting Material: Methyl mannopyranoside.
Acetylation: The hydroxyl groups of the mannopyranoside are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the parent sugar, methyl mannopyranoside.
Oxidation: It can be oxidized to form corresponding acids.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Hydrolysis: Methyl mannopyranoside.
Oxidation: Mannonic acid derivatives.
Substitution: Various substituted mannopyranosides.
Scientific Research Applications
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Helps in studying glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Mechanism of Action
The compound exerts its effects by mimicking the structure of natural sugars found on cell surfaces. This allows it to interact with specific proteins and enzymes involved in glycosylation and carbohydrate metabolism. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the modification and breakdown of carbohydrates .
Comparison with Similar Compounds
- Methyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-b-D-glucopyranoside
- Methyl 2,3,4,6-Tetra-O-acetyl-b-D-thiogalactopyranoside
Comparison:
- Methyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside: Similar in structure but derived from glucose instead of mannose. It is used in similar applications but may have different reactivity due to the structural differences .
- Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-b-D-glucopyranoside: Contains a thiol group, making it useful in thiol-specific reactions and studies .
- Methyl 2,3,4,6-Tetra-O-acetyl-b-D-thiogalactopyranoside: Derived from galactose and used in glycosylation studies, similar to the mannopyranoside derivative.
Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside stands out due to its specific interactions with mannose-binding proteins and its unique role in studying mannose-specific pathways.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWUMFGDPBMNCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964093 | |
Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-24-9, 4860-85-9, 604-70-6, 5019-25-0 | |
Record name | NSC51250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC48281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC20732 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC1963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,4,6-tetra-O-acetylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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